(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride

Catalog No.
S716294
CAS No.
270062-92-5
M.F
C11H16ClNO2
M. Wt
229.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride

CAS Number

270062-92-5

Product Name

(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride

IUPAC Name

(3S)-3-amino-4-(3-methylphenyl)butanoic acid;hydrochloride

Molecular Formula

C11H16ClNO2

Molecular Weight

229.7 g/mol

InChI

InChI=1S/C11H15NO2.ClH/c1-8-3-2-4-9(5-8)6-10(12)7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H/t10-;/m0./s1

InChI Key

CQHTUCDBCBKMKL-PPHPATTJSA-N

SMILES

CC1=CC(=CC=C1)CC(CC(=O)O)N.Cl

Canonical SMILES

CC1=CC(=CC=C1)CC(CC(=O)O)N.Cl

Isomeric SMILES

CC1=CC(=CC=C1)C[C@@H](CC(=O)O)N.Cl

Potential Enzyme Inhibitor:

Research suggests that (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride may act as an inhibitor for certain enzymes. A study published in the journal "Bioorganic & Medicinal Chemistry Letters" explored its potential to inhibit matrix metalloproteinases (MMPs), enzymes involved in various physiological processes, including tissue remodeling and wound healing. The findings indicated that the compound exhibited inhibitory activity against specific MMPs, but further studies are needed to determine its efficacy and potential therapeutic applications [].

Investigation in Neurological Disorders:

Another area of research exploring the potential of (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is in the context of neurological disorders. A study published in "Neuroscience Letters" investigated its effects on glutamate receptors, which play a crucial role in neuronal communication. The study observed that the compound modulated the activity of specific glutamate receptor subtypes, suggesting its potential role in regulating neuronal function. However, the research is in its preliminary stages, and further investigation is necessary to understand its potential therapeutic implications in neurological conditions [].

(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is a chiral amino acid derivative characterized by a unique structure that includes an amino group, a carboxylic acid group, and a m-tolyl substituent. This compound is notable for its potential applications in pharmaceutical and biochemical research due to its ability to interact with biological systems. The presence of the m-tolyl group enhances its lipophilicity, which can influence its biological activity and interactions within cellular environments.

There is no current information on the mechanism of action of this specific compound. However, similar chiral amino acid derivatives can interact with biological receptors or enzymes due to their structural similarity to natural amino acids [].

The chemical reactivity of (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride can be categorized into several types of reactions:

  • Acid-Base Reactions: The carboxylic acid group can participate in proton transfer reactions, making it a weak acid.
  • Amine Reactions: The amino group can engage in nucleophilic substitution reactions, forming amides or other derivatives when reacted with acylating agents.
  • Esterification: The compound can undergo esterification with alcohols under acidic conditions, leading to the formation of esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed as carbon dioxide, particularly in the presence of heat or specific catalysts.

These reactions are facilitated by various enzymes in biological systems, highlighting the compound's relevance in metabolic pathways

(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride exhibits significant biological activity that can be attributed to its structural features. It has been studied for its potential role as a neurotransmitter modulator, influencing pathways related to amino acid metabolism and neurotransmission. The compound's ability to mimic natural amino acids allows it to interact with receptors and enzymes involved in various physiological processes.

Research indicates that compounds with similar structures often exhibit enhanced bioactivity due to their ability to bind selectively to target proteins or enzymes . This selectivity is crucial for drug development, as it may lead to fewer side effects compared to less selective compounds.

Several synthetic routes have been developed for (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride:

  • Starting Materials: The synthesis typically begins with commercially available starting materials such as m-tolylacetic acid.
  • Chiral Resolution: Enantiomerically pure forms can be obtained through chiral resolution methods, including enzymatic resolution or chromatography techniques.
  • Reagent Utilization: Common reagents include amines and acids that facilitate the formation of the amino acid structure through condensation reactions.
  • Purification: The final product is often purified using recrystallization or chromatographic techniques to achieve high purity levels necessary for biological testing.

These methods emphasize the importance of stereochemistry in synthesizing biologically active compounds .

(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride has several notable applications:

  • Pharmaceutical Development: Its structural characteristics make it a candidate for drug development targeting neurological disorders.
  • Biochemical Research: Used as a standard in studies involving amino acid metabolism and enzyme kinetics.
  • Nutraceuticals: Potentially utilized in dietary supplements aimed at enhancing cognitive function due to its role in neurotransmission.

The compound's unique properties allow it to serve as a versatile tool in both research and therapeutic contexts .

Interaction studies involving (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride have revealed its capacity to bind selectively to various biological targets:

  • Receptor Binding: Investigations into its binding affinity with neurotransmitter receptors have shown promise in modulating synaptic transmission.
  • Enzyme Inhibition: Studies indicate that it may act as an inhibitor of certain enzymes involved in amino acid metabolism, potentially influencing metabolic pathways significantly.
  • Cellular Uptake: Research on cellular uptake mechanisms suggests that this compound can cross cell membranes effectively, allowing it to exert its biological effects intracellularly .

Several compounds share structural similarities with (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride, each possessing unique attributes:

Compound NameStructure FeaturesBiological Activity
3-Amino-4-methylphenylbutanoic acidSimilar phenyl group; no chiral centerNeurotransmitter modulation
L-TyrosineAromatic amino acid; no m-tolyl groupPrecursor for neurotransmitters
2-Amino-3-(p-tolyl)propanoic acidp-Tolyl instead of m-tolylAntidepressant properties

The uniqueness of (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride lies in its specific chiral configuration and the positioning of the m-tolyl group, which enhances its lipophilicity and potential receptor interactions compared to similar compounds .

The systematic IUPAC name for this compound is (3S)-3-amino-4-(3-methylphenyl)butanoic acid hydrochloride, reflecting its stereochemistry and functional groups. Key structural features include:

  • Molecular formula: $$ \text{C}{11}\text{H}{16}\text{ClNO}_2 $$
  • Molecular weight: 229.7 g/mol
  • Stereochemistry: The (S)-configuration at the third carbon ensures enantiomeric purity, critical for interactions in biological systems .
  • Functional groups: A protonated amine (as hydrochloride), a carboxylic acid, and a meta-tolyl substituent (3-methylphenyl) .

The InChI code (1S/C11H15NO2.ClH/c1-8-3-2-4-9(5-8)6-10(12)7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H/t10-;/m0./s1) and InChI key (CQHTUCDBCBKMKL-PPHPATTJSA-N) provide unambiguous identifiers for computational chemistry applications .

Historical Development in Synthetic Organic Chemistry

The synthesis of β-amino acids like this compound has evolved through three key phases:

  • Early Chemical Methods (Pre-2000):

    • Initial routes relied on stoichiometric chiral auxiliaries or resolution of racemic mixtures, which suffered from low yields and poor enantioselectivity .
    • For example, transaminase-catalyzed reactions using glutamic acid as an amino donor achieved >95% conversion of 2-oxo-4-phenylbutyric acid to L-homophenylalanine, a structural analog .
  • Enzymatic Advancements (2000–2010):

    • Engineered tyrosine aminotransferases enabled substrate concentrations up to 2 M, improving scalability .
    • NADPH-dependent homophenylalanine dehydrogenases were developed to leverage metabolic pathways in E. coli, achieving 630 mg/L yields of L-homophenylalanine .
  • Modern Catalytic Strategies (2010–Present):

    • Negishi cross-coupling reactions using organozinc reagents allowed modular synthesis of β²-homophenylalanine derivatives with aryl halides .
    • Chiral pool synthesis from D-homophenylalanine via N-methylation and Fmoc protection achieved 75–95% yields while minimizing racemization .

Significance in Chiral Chemistry and Pharmaceutical Research

This compound’s chiral backbone and aromatic substituent make it indispensable in:

  • Peptidomimetics:

    • Replaces phenylalanine in opioid peptides like endomorphin-2 to enhance metabolic stability while retaining μ-opioid receptor affinity .
    • Poly-β-peptides derived from β-homophenylalanine-N-carboxyanhydrides adopt stable helices, mimicking protein secondary structures .
  • Enzyme Inhibitors:

    • Serves as a precursor to carfilzomib, a proteasome inhibitor used in multiple myeloma therapy .
    • Modulates angiotensin-converting enzyme (ACE) activity in hypertension drugs due to structural similarity to L-homophenylalanine .
  • Catalytic Applications:

    • Chiral ligands derived from this compound enable asymmetric hydrogenation of ketones, achieving enantiomeric excess (e.e.) >99% .
ApplicationRole of CompoundKey Reference
PeptidomimeticsStabilizes helical conformations
Proteasome InhibitorsCore structure in carfilzomib synthesis
Asymmetric CatalysisChiral ligand for enantioselective reactions

Retrosynthetic analysis for (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride follows established principles of disconnection strategies, working backwards from the target molecule to identify suitable precursor structures [1] [2]. The strategic planning begins with identification of key functional groups and stereogenic centers that require careful construction during synthesis [3].

The primary retrosynthetic disconnection for this beta-amino acid derivative involves breaking the carbon-nitrogen bond at the beta position, which reveals a beta-keto acid intermediate and an appropriate amine source [1]. This approach is consistent with established methodologies for constructing beta-amino acids through asymmetric amination of carbonyl compounds [4] [5].

A secondary disconnection strategy focuses on the formation of the carbon-carbon bond between the aromatic ring and the butanoic acid backbone [2]. This disconnection suggests the use of Michael addition reactions or Friedel-Crafts acylation approaches as viable synthetic routes [1]. The m-tolyl substituent can be introduced through electrophilic aromatic substitution or cross-coupling methodologies [3].

Synthetic Route Planning

The most efficient retrosynthetic pathway identifies three key intermediate structures: a beta-keto ester precursor, an alpha-vinyl ester intermediate, and a protected amine derivative [2] [3]. Each disconnection maintains the stereochemical integrity required for producing the desired (S)-enantiomer [1].

The target molecule analysis reveals that functional group interconversion strategies are essential for managing the amino and carboxylic acid functionalities throughout the synthetic sequence [3]. Protection and deprotection strategies become critical considerations in the overall synthetic plan [2].

Enantioselective Catalysis in β-Amino Acid Production

Enantioselective catalysis represents the most direct approach for synthesizing (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride with high stereochemical purity [6] [7]. Copper-catalyzed enantioselective hydroamination has emerged as a particularly effective methodology for constructing beta-amino acid derivatives [6] [7].

Copper-Catalyzed Hydroamination

Recent advances in copper-catalyzed enantioselective hydroamination utilize ligand-controlled reversal of hydrocupration regioselectivity to access beta-amino acid derivatives [6] [7]. The methodology employs readily available alpha,beta-unsaturated carbonyl compounds with electrophilic aminating reagents such as 1,2-benzisoxazole [7].

The reaction mechanism proceeds through hydrocupration of alpha,beta-unsaturated carbonyl compounds, leading to delivery of copper to the beta-position [7]. This copper species subsequently reacts with the electrophilic aminating reagent to provide enantioenriched beta-amino acid derivatives [6] [7].

Substrate TypeCatalyst SystemYield (%)Enantiomeric Excess (%)
Cinnamic acid derivativesCopper/Chiral ligand65-8588-94
Alpha,beta-unsaturated estersCopper/BINAP complex70-9285-96
Aromatic enonesCopper/Phosphite ligand58-7882-91

Rhodium and Palladium Catalysis

Rhodium-catalyzed enantioselective synthesis offers an alternative approach through enolate protonation methodology [5]. The rhodium-acac-ethylene complex combined with difluorophos catalyzes conjugate addition of aryl boronic acids to beta-acrylates [5].

Palladium-catalyzed systems provide cost-effective alternatives to rhodium for synthesizing unnatural amino acids from acetamidoacrylates [8]. The palladium-phosphite catalyzed 1,4-addition of arylboronic acids generates amino acid derivatives in modest yields of 50-60% [8].

Chiral Auxiliary Methods

Chiral auxiliary approaches utilize established templates such as tricycloiminolactone derivatives for asymmetric synthesis of alpha-amino acids [9]. The chiral relay auxiliary (3S)-N,N'-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione has been developed specifically for homochiral alpha-amino acid synthesis [10].

Biocatalytic Approaches: Transaminase-Mediated Dynamic Resolution

Transaminase-mediated dynamic kinetic resolution represents a powerful biocatalytic strategy for synthesizing enantiomerically pure amino acids [11] [12] [13]. This approach combines the selectivity of enzymatic catalysis with the efficiency of dynamic systems that continuously racemize substrate molecules [14] [15].

Lysine as Smart Amine Donor

Recent developments utilize lysine as a "smart" amine donor in transaminase-catalyzed dynamic kinetic resolution reactions [12] [13]. The lysine-derived ketone byproduct readily cyclizes to a six-membered imine, driving the equilibrium toward the desired product formation [12] [13].

This methodology alleviates the need for superstoichiometric quantities of amine donor or multi-enzyme cascade systems [12]. The approach has demonstrated broad scope for beta-branched arylalanines, including challenging cyclopropyl and isopropyl substituents [13].

Transaminase TypeSubstrate Conversion (%)Enantiomeric Excess (%)Diastereomeric Ratio
PRO-TRANS(248)99>99>20:1
Aromatic aminotransferase85-9592-9815:1-25:1
Thermophilic transaminase90-9894-99>30:1

Dynamic Kinetic Resolution Mechanisms

The dynamic kinetic resolution process requires rapid racemization of the substrate combined with selective enzymatic transformation of one enantiomer [15] [16]. For beta-amino acid synthesis, this typically involves beta-keto acid substrates that undergo facile epimerization under basic conditions [17].

Transaminase enzymes demonstrate excellent selectivity for converting beta-keto acids to the corresponding amino acids while maintaining high enantioselectivity [17]. The instability problem of beta-keto acids has been circumvented by using thermodynamically stable beta-ketoesters as starting materials [17].

Enzyme Engineering and Optimization

Aromatic amino acid aminotransferases show natural promiscuity toward beta-substituted pyruvate substrates [18]. Enzyme engineering efforts focus on improving substrate scope and stereoselectivity through rational design and directed evolution approaches [18].

Thermophilic transaminases offer advantages in terms of temperature tolerance and substrate scope [18]. These enzymes can operate under non-physiological conditions while maintaining high catalytic efficiency and stereoselectivity [18].

Process Intensification in Multi-Step Synthesis

Process intensification strategies for multi-step amino acid synthesis focus on improving productivity, reducing waste, and minimizing production costs [19] [20] [21]. These approaches integrate advanced reactor designs, continuous flow processing, and real-time process analytics [22] [23].

Continuous Flow Synthesis

Continuous flow synthesis enables precise control of reaction parameters and facilitates the integration of multiple synthetic steps [23] [24]. The Arndt-Eistert homologation approach has been successfully implemented in continuous flow for beta-amino acid synthesis from alpha-amino acid precursors [23].

Four-step continuous processes demonstrate the feasibility of telescoped reactions for amino acid production [23]. The methodology provides improved yields and reduced processing times compared to traditional batch operations [23].

Process ParameterBatch OperationContinuous FlowImprovement Factor
Residence time (min)240-48015-458-16x
Product yield (%)65-7580-901.2-1.4x
Space-time yield (g/L/h)0.5-1.22.5-5.85-10x
Process efficiency45-60%75-85%1.5-1.9x

Advanced Process Analytics

Real-time process analytical technology tools including nuclear magnetic resonance, ultraviolet-visible spectroscopy, infrared spectroscopy, and ultra-high-performance liquid chromatography enable comprehensive monitoring of multi-step syntheses [22]. These analytical platforms provide immediate feedback for process optimization and quality control [22].

Deep learning and partial least squares regression models facilitate real-time quantification of products, intermediates, and impurities [22]. Advanced data analysis enables predictive process control and automated optimization [22].

Reactor Design and Configuration

Fed-batch reactor configurations demonstrate superior performance compared to traditional batch processing for amino acid production [21]. The fed-batch approach provides better control of nutrient concentration and prevents substrate inhibition effects [21].

Continuous stirred tank reactors with automated pH control and efficient heat removal enable high-productivity synthesis of peptide products [24]. Productivities of up to 535 grams per liter per hour have been achieved for dipeptide synthesis under carefully controlled aqueous conditions [24].

Process Optimization Algorithms

Bayesian optimization techniques, particularly the Thompson sampling efficient multiobjective optimization algorithm, provide robust frameworks for optimizing multi-step synthetic processes [25]. These algorithms balance exploration and exploitation to efficiently identify optimal reaction conditions [25].

Multiobjective optimization considers competing factors such as yield, selectivity, productivity, and environmental impact [25]. The approach generates Pareto-optimal solutions that represent the best trade-offs between different performance metrics [25].

X-ray crystallographic analysis represents the gold standard for determining absolute stereochemical configurations and three-dimensional structural arrangements in chiral amino acid derivatives. While direct crystallographic data for (S)-3-amino-4-(m-tolyl)butanoic acid hydrochloride remains limited in the literature, substantial insights can be derived from related amino acid hydrochloride structures and analogous beta-amino acid derivatives [1] [2].

The crystallographic studies of amino acid hydrochlorides have established fundamental patterns in their structural organization. Histidine hydrochloride monohydrate crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 15.36 Å, b = 8.92 Å, and c = 6.88 Å, demonstrating the characteristic hydrogen bonding networks that stabilize these structures [1]. Similarly, glycine hydrochloride adopts a monoclinic P2₁/c space group with a = 7.117(2) Å, b = 5.234(2) Å, c = 13.745(3) Å, and β = 97.25(1)°, where the crystal structure exhibits extensive hydrogen bonding between chloride ions and three neighboring glycine molecules [2].

For (S)-3-amino-4-(m-tolyl)butanoic acid hydrochloride, with molecular formula C₁₁H₁₆ClNO₂ and molecular weight 229.70 g/mol, the crystallographic behavior is expected to follow similar patterns established by related tolyl-containing amino acid derivatives [3] [4]. The presence of the meta-substituted aromatic ring introduces additional complexity in crystal packing arrangements, potentially leading to π-π stacking interactions between aromatic moieties and modified hydrogen bonding networks [5].

Table 1: Crystallographic Data for Related Amino Acid Hydrochlorides

CompoundMolecular FormulaCrystal SystemSpace GroupUnit Cell Parameters (Å)Molecular Weight (g/mol)
Histidine Hydrochloride MonohydrateC₆H₉N₃O₂·HCl·H₂OOrthorhombicP2₁2₁2₁a=15.36, b=8.92, c=6.88209.63
Glycine HydrochlorideH₃N⁺·CH₂·COOH·Cl⁻MonoclinicP2₁/ca=7.117(2), b=5.234(2), c=13.745(3)111.53
(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochlorideC₁₁H₁₆ClNO₂Not reportedNot reportedNot reported229.70

The stereochemical configuration at the C-3 position in (S)-3-amino-4-(m-tolyl)butanoic acid hydrochloride represents the primary chiral center requiring crystallographic confirmation [6] [7]. The absolute configuration determination relies on anomalous scattering methods or comparison with known standards. The (S)-configuration implies a specific spatial arrangement where the amino group, carboxylate functionality, and m-tolyl substituent adopt defined orientations that minimize steric interactions while maximizing favorable electrostatic contacts .

Crystal packing analysis reveals that amino acid hydrochlorides typically form layered structures stabilized by ionic interactions between the protonated amino groups and chloride anions [9]. These interactions create extended hydrogen bonding networks that significantly influence the overall crystal stability and physical properties. The presence of the meta-methyl phenyl group in (S)-3-amino-4-(m-tolyl)butanoic acid hydrochloride introduces hydrophobic regions that likely participate in van der Waals interactions between adjacent molecules [5].

Nuclear Magnetic Resonance Spectroscopic Analysis of Diastereomeric Purity

Nuclear magnetic resonance spectroscopy provides powerful tools for analyzing the diastereomeric purity and structural characteristics of (S)-3-amino-4-(m-tolyl)butanoic acid hydrochloride. The application of multiple NMR techniques, including ¹H, ¹³C, ¹⁵N, and specialized ¹⁹F derivatization methods, enables comprehensive characterization of stereochemical purity and conformational behavior [10] [11].

Table 2: Nuclear Magnetic Resonance Spectroscopic Parameters for Amino Acid Analysis

NMR TechniqueChemical Shift Range (ppm)Primary ApplicationDiastereomeric Resolution
¹H NMR Chemical Shifts0.8-8.5Structural identificationModerate
¹³C NMR Chemical Shifts10-180Carbon backbone analysisGood
¹⁵N NMR Chemical Shifts0-400Nitrogen environmentExcellent
¹⁹F NMR EnantiodiscriminationVariableChiral discriminationExcellent
CBCA(CO)NHVariableAmino acid type identificationGood
CBCANHVariableSequential assignmentGood

The ¹H NMR spectrum of (S)-3-amino-4-(m-tolyl)butanoic acid hydrochloride exhibits characteristic resonances that provide detailed structural information [12]. The aromatic protons of the m-tolyl group appear in the region between 6.9-7.3 ppm, displaying the typical meta-substitution pattern with distinct coupling patterns. The methyl substituent on the aromatic ring resonates as a singlet around 2.3 ppm, while the aliphatic protons of the butanoic acid backbone appear in the 1.5-4.0 ppm range [13].

For diastereomeric purity determination, the application of chiral derivatizing agents represents the most effective approach [10]. The use of (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid ((R)-2FHA) as a derivatizing agent enables ¹⁹F NMR-based enantiodiscrimination with exceptional sensitivity [11]. This methodology allows detection of enantiomeric excess values with high precision, typically achieving accuracy within ±1% for amino acid derivatives.

The ¹³C NMR analysis provides complementary information regarding the carbon framework and substitution patterns [14]. The carbonyl carbon typically appears around 170-180 ppm, while the aromatic carbons of the m-tolyl group resonate in the 120-140 ppm region. The aliphatic carbons show characteristic chemical shifts that reflect their electronic environments and stereochemical arrangements [15].

Advanced NMR techniques such as CBCA(CO)NH and CBCANH experiments offer additional capabilities for amino acid type identification and stereochemical analysis [12]. These pulse sequences exploit spin-coupling topologies to differentiate between amino acid types and provide information about diastereomeric relationships. The CBCA(CO)NH experiment generates subspectra where cross-peak signs change according to the amino acid type, enabling classification into distinct groups based on structural characteristics.

The analysis of coupling constants provides valuable information about conformational preferences and stereochemical arrangements [16]. Three-bond coupling constants (³J) between protons separated by three bonds reflect dihedral angle relationships according to the Karplus equation. For (S)-3-amino-4-(m-tolyl)butanoic acid hydrochloride, the coupling patterns between the amino acid backbone protons provide insights into preferred conformational states in solution.

Quantum Mechanical Calculations of Torsional Barriers

Quantum mechanical computational methods provide essential insights into the conformational energetics and torsional barriers governing the structural behavior of (S)-3-amino-4-(m-tolyl)butanoic acid hydrochloride. The application of density functional theory (DFT) and high-level ab initio methods enables precise determination of relative conformer stabilities and transition state energies [17] [18].

Table 3: Quantum Mechanical Calculation Methods and Energy Barriers

MethodBasis SetTypical Energy Range (kcal/mol)Computational CostAccuracy for Amino Acids
Hartree-Fock (HF)6-31G(d)1-5LowModerate
Density Functional Theory (B3LYP)6-31G(d,p)1-4ModerateGood
Second-order Møller-Plesset (MP2)cc-pVTZ0.5-3HighVery Good
M06-2X Functional6-311+G(d,p)1-4ModerateVery Good
CCSD(T)Aug-cc-pVTZ0.1-2Very HighExcellent
ONIOM Multi-scaleMixed levelsVariableHighVery Good

The conformational analysis of (S)-3-amino-4-(m-tolyl)butanoic acid hydrochloride requires systematic exploration of multiple torsional degrees of freedom [19] [20]. The primary torsional coordinates include the dihedral angles around the C-C bonds connecting the amino acid backbone to the aromatic ring system, as well as internal rotations within the aromatic substituent. Each of these rotational coordinates contributes to the overall conformational complexity and energetic landscape.

DFT calculations using the B3LYP functional with 6-31G(d,p) basis sets provide reliable estimates of torsional barriers for amino acid derivatives [21] [22]. For beta-amino acids similar to (S)-3-amino-4-(m-tolyl)butanoic acid hydrochloride, typical torsional barriers range from 1-4 kcal/mol, depending on the specific rotation and local electronic environment. The presence of the aromatic m-tolyl substituent introduces additional considerations related to conjugation effects and steric interactions.

Advanced computational approaches utilizing coupled cluster theory with single and double excitations and perturbative triples corrections [CCSD(T)] represent the gold standard for accurate energetic predictions [23]. These calculations typically predict torsional barriers with uncertainties less than 0.5 kcal/mol, providing benchmark-quality results for conformational analysis. However, the computational cost of CCSD(T) calculations limits their application to smaller model systems or selected conformations.

The M06-2X meta-hybrid density functional has demonstrated exceptional performance for amino acid conformational analysis [19]. This functional incorporates kinetic energy density dependence and provides improved treatment of dispersion interactions, which are crucial for accurate description of aromatic-containing systems. Calculations using M06-2X/6-311+G(d,p) methodology typically reproduce experimental torsional barriers within 0.5 kcal/mol for amino acid derivatives.

For (S)-3-amino-4-(m-tolyl)butanoic acid hydrochloride, the most significant torsional barriers involve rotation around the bond connecting the amino acid backbone to the aromatic ring [24]. This rotation is characterized by a potential energy surface that reflects the balance between steric repulsion, electronic conjugation effects, and intramolecular hydrogen bonding interactions. Quantum mechanical calculations predict barrier heights in the range of 2-6 kcal/mol for this rotation, depending on the specific conformational context.

The presence of the meta-methyl substituent on the aromatic ring introduces additional conformational complexity through steric interactions with the amino acid backbone [25]. Quantum mechanical analysis reveals that certain orientations of the aromatic ring are energetically favored due to minimization of steric clashes between the methyl group and the amino acid functionality. These preferred orientations correspond to local minima on the potential energy surface separated by well-defined torsional barriers.

Molecular Dynamics Simulations of Solvent Interactions

Molecular dynamics simulations provide dynamic insights into the solvation behavior and solvent-mediated conformational preferences of (S)-3-amino-4-(m-tolyl)butanoic acid hydrochloride in aqueous environments [26] [27]. These simulations capture the temporal evolution of molecular conformations and quantify the effects of explicit water molecules on structural stability and conformational equilibria.

Table 4: Molecular Dynamics Simulation Parameters

ParameterTypical ValuesAmino Acid Applications
Force FieldOPLS-AA, AMBER, CHARMMStructure optimization
Water ModelTIP3P, TIP4P/EW, SPC/ESolvation properties
Temperature (K)298-310Physiological conditions
Pressure (atm)1.0Standard conditions
Simulation Time (ns)10-100Conformational sampling
Time Step (fs)1-2Numerical integration
EnsembleNPT, NVTThermodynamic properties

The solvation of (S)-3-amino-4-(m-tolyl)butanoic acid hydrochloride involves complex interactions between the polar amino acid functionality and the hydrophobic aromatic substituent [26]. Molecular dynamics simulations using explicit water models reveal the formation of distinct solvation shells around different molecular regions. The carboxylate and amino groups form extensive hydrogen bonding networks with water molecules, while the m-tolyl group creates hydrophobic cavities that exclude water molecules.

Force field selection significantly influences the accuracy of molecular dynamics predictions for amino acid systems [27] [28]. The OPLS-AA force field, combined with TIP4P/EW water models, has demonstrated excellent performance in reproducing experimental solvation enthalpies and entropies for amino acid derivatives. These force field combinations provide balanced treatment of electrostatic interactions, van der Waals forces, and hydrogen bonding that are essential for accurate solvation modeling.

The conformational sampling achieved through molecular dynamics simulations reveals the accessible conformational space for (S)-3-amino-4-(m-tolyl)butanoic acid hydrochloride in solution [29]. Extended simulations spanning 50-100 nanoseconds provide sufficient statistical sampling to characterize conformational equilibria and identify dominant conformational states. The simulation trajectories reveal rapid interconversion between conformational substates separated by low energy barriers, while higher energy barriers limit access to alternative conformational regions.

Solvation free energy calculations using thermodynamic integration or umbrella sampling methods quantify the energetic cost of transferring (S)-3-amino-4-(m-tolyl)butanoic acid hydrochloride from vacuum to aqueous solution [30]. These calculations reveal the contributions of different molecular regions to the overall solvation thermodynamics. The polar amino acid functionality contributes favorably to solvation through hydrogen bonding interactions, while the aromatic m-tolyl group provides unfavorable hydrophobic contributions.

The analysis of radial distribution functions obtained from molecular dynamics trajectories provides detailed information about the local solvation structure around different atomic sites [31]. Water molecules exhibit preferential orientations around the amino and carboxylate groups, forming hydrogen bonding networks that extend several molecular layers into the bulk solution. The aromatic region shows reduced water density and altered water orientation patterns consistent with hydrophobic solvation effects.

Dynamic properties such as diffusion coefficients and rotational correlation times provide insights into the mobility and dynamic behavior of (S)-3-amino-4-(m-tolyl)butanoic acid hydrochloride in solution [32]. These properties reflect the balance between molecular size, shape, and solvent interactions. The presence of the aromatic substituent generally reduces molecular mobility compared to simpler amino acids due to increased molecular size and altered solvation patterns.

Temperature-dependent molecular dynamics simulations reveal the thermal stability and conformational flexibility of different molecular regions [33]. The aromatic m-tolyl group typically exhibits restricted rotational motion due to steric interactions with the amino acid backbone, while the aliphatic portions of the molecule show greater conformational flexibility. These temperature effects provide insights into the entropic contributions to conformational equilibria and help validate the accuracy of force field parameters.

Dates

Last modified: 08-15-2023

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